molecular formula C14H14F3NO4S2 B2825128 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034354-51-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2825128
CAS No.: 2034354-51-1
M. Wt: 381.38
InChI Key: UWIIQBNDFPFXHV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxy group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of thiophene with a suitable alkylating agent to introduce the propyl group, followed by the introduction of the hydroxy group through oxidation reactions. The final step involves the sulfonation of the benzene ring with trifluoromethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(3-hydroxy-3-(furan-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(3-hydroxy-3-(pyridin-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can influence its reactivity and interactions with biological targets. The trifluoromethoxy group also enhances its stability and lipophilicity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(20,21)18-7-5-13(19)10-6-8-23-9-10/h1-4,6,8-9,13,18-19H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIIQBNDFPFXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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